Acenaphtho[5,6-cd]pyran-1,3-dione
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Overview
Description
Acenaphtho[5,6-cd]pyran-1,3-dione is a polycyclic aromatic compound with the molecular formula C14H6O3. It is known for its unique structure, which includes a fused pyran ring and a naphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acenaphtho[5,6-cd]pyran-1,3-dione typically involves multicomponent reactions. One common method is the oxidation of acenaphthene using various oxidizing agents . Another approach involves the Friedel-Crafts reaction of naphthalene derivatives with oxalyl chloride . These methods are known for their efficiency and high yields.
Industrial Production Methods
The use of multicomponent reactions in industrial settings is advantageous due to their atom economy and reduced number of steps, which simplifies purification processes .
Chemical Reactions Analysis
Types of Reactions
Acenaphtho[5,6-cd]pyran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted this compound compounds .
Scientific Research Applications
Acenaphtho[5,6-cd]pyran-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of Acenaphtho[5,6-cd]pyran-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s pharmacological effects are attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . Additionally, its anti-inflammatory properties are linked to the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Acenaphthoquinone: Shares a similar naphthalene moiety but lacks the pyran ring.
Spiroacenaphthylenes: Contains a spiro-fused cyclic framework similar to Acenaphtho[5,6-cd]pyran-1,3-dione.
Uniqueness
This compound is unique due to its fused pyran ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
21973-76-2 |
---|---|
Molecular Formula |
C14H6O3 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
6-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10,12-hexaene-5,7-dione |
InChI |
InChI=1S/C14H6O3/c15-13-9-5-3-7-1-2-8-4-6-10(14(16)17-13)12(9)11(7)8/h1-6H |
InChI Key |
RXWWWTIAYIDYLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C3C4=C(C=CC1=C24)C(=O)OC3=O |
Origin of Product |
United States |
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